molecular formula C24H31NO4 B1670960 Drotaverin hydrochloride CAS No. 14009-24-6

Drotaverin hydrochloride

Cat. No.: B1670960
CAS No.: 14009-24-6
M. Wt: 397.5 g/mol
InChI Key: OMFNSKIUKYOYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pharmacological effects of drotaverin hydrochloride are attributed to its dual mechanism of action. It not only inhibits phosphodiesterase type 4 but also interacts with L-type voltage-operated calcium channels. This interaction enhances smooth muscle relaxation by blocking calcium influx, which is crucial for muscle contraction. Research indicates that this compound exhibits a more potent relaxant effect on airway smooth muscle compared to other agents, such as theophylline, due to its combined actions on both phosphodiesterase inhibition and calcium channel blockade.

Synthetic Analysis

Reaction Equation

The synthesis of drotaverin hydrochloride can be summarized by the following reaction equation:

Pyrocatechol+Diethyl Sulfate→Diethoxynitrile→this compound

Reaction Conditions

The synthesis requires specific conditions:

Temperature: The reaction typically occurs at temperatures ranging from 80 to 90 °C during the initial condensation phase, while subsequent reactions may require temperatures between 145 and 150 °C.

Vacuum: A vacuum environment is maintained during distillation processes, initially at 50-100 mm Hg and later at 5-15 mm Hg for deeper distillation.

Reagents: Key reagents include pyrocatechol, diethyl sulfate, phosphorus oxychloride, and hydrochloric acid.

Reaction Steps

The synthesis process consists of several steps:

Condensation: Pyrocatechol is condensed with diethyl sulfate in an alkaline medium to form o-diethoxybenzene.

Chloromethylation: The o-diethoxybenzene undergoes chloromethylation with hydrogen chloride and formaldehyde in trichlorethylene to produce diethoxybenzyl chloride.

Cyanidation: The diethoxybenzyl chloride is then subjected to cyanidation to yield diethoxynitrile.

Formation of Diethoxyphenylacetic Acid: The intermediate is converted into diethoxyphenylacetic acid and diethoxyamine.

Condensation: Diethoxyphenylacetic acid is condensed with diethoxyamine to form ethoxyamide.

Cyclization: Ethoxyamide is cyclized using phosphorus oxychloride to produce technical this compound.

Recrystallization: The final product undergoes recrystallization to obtain pharmacopoeial-grade this compound.

Reaction Mechanism

The mechanism involves several key transformations:

Initially, the nucleophilic attack of pyrocatechol on diethyl sulfate forms the ether linkages.

During chloromethylation, the electrophilic substitution leads to the formation of diethoxybenzyl chloride.

Cyanidation introduces a nitrile group, which undergoes hydrolysis to form the corresponding carboxylic acid and amine derivatives.

The final cyclization step involves formation of a cyclic structure through a nucleophilic attack facilitated by phosphorus oxychloride, resulting in the desired spasmolytic agent.

Safety and Environmental Protection

Safety considerations during the synthesis of this compound include:

Chemical Handling: Care must be taken when handling hazardous chemicals such as phosphorus oxychloride and diethyl sulfate due to their corrosive nature.

Waste Disposal: Byproducts, including trichlorethylene and other organic solvents, should be disposed of according to hazardous waste regulations to minimize environmental impact.

Emissions Control: Proper ventilation and emission control systems should be in place during synthesis to mitigate harmful vapors released into the atmosphere.

Molecular Structure

Atomic Arrangement

Drotaverin hydrochloride is a benzylisoquinoline derivative characterized by a complex structure.  The structure includes:

A tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine-like ring.

Two ethoxy groups attached to the isoquinoline moiety.

A methylene bridge connecting the tetrahydroisoquinoline to a 3,4-diethoxyphenyl group.

The arrangement allows for significant interactions with biological targets, particularly in smooth muscle tissues.

Bonding Type

This compound features several types of chemical bonds:

Covalent Bonds: Predominantly between carbon, nitrogen, oxygen, and chlorine atoms, forming the backbone of the molecule.

Ionic Bonds: Present between the hydrochloride ion and the protonated amine group in the molecule, contributing to its solubility and stability in aqueous environments.

Hydrogen Bonds: Possible between hydroxyl groups in the ethoxy chains and other polar functional groups, enhancing solubility.

Geometry

The geometry of this compound can be described as follows:

The tetrahydroisoquinoline ring exhibits a roughly planar configuration due to aromatic character and steric interactions.

The presence of ethoxy groups introduces some steric hindrance, which affects the overall molecular conformation but maintains a relatively compact structure.

The geometry around nitrogen atoms in the piperidine-like ring is tetrahedral due to sp³ hybridization.

Electron Cloud Distribution

The electron cloud distribution in this compound is influenced by:

The presence of electronegative atoms (oxygen and nitrogen) that create regions of partial negative charge.

The aromatic rings contribute to delocalized π-electron systems, enhancing electron density over those regions.

The overall distribution leads to polar characteristics, affecting solubility and interaction with biological membranes.

Stereochemistry

This compound contains stereogenic centers, leading to potential stereoisomers. However, it is primarily used in its single stereoisomeric form. The configuration around the methylene bridge contributes to its specific biological activity.

Resonance Structure

This compound exhibits resonance primarily in its aromatic systems:

The aromatic rings can delocalize electrons across multiple bonds, resulting in several resonance forms that stabilize the molecule.

The resonance structures enhance stability by allowing charge distribution across different atoms within the aromatic system.

Mechanism of Action

Target of Action

Drotaverin hydrochloride primarily targets two key components in smooth muscle physiology:

Phosphodiesterase Type 4 (PDE4): This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drotaverin increases the levels of cAMP within cells.

L-Type Voltage-Operated Calcium Channels (L-VOCC): Drotaverin also interacts with these channels, which play a critical role in calcium influx and muscle contraction.

Mode of Action

This compound acts through a dual mechanism:

Inhibition of Phosphodiesterase Type 4: By blocking this enzyme, drotaverin prevents the breakdown of cAMP. Elevated cAMP levels lead to relaxation of smooth muscle by promoting the activation of protein kinase A, which inhibits myosin light chain kinase, a key enzyme in muscle contraction.

Blockade of L-Type Voltage-Operated Calcium Channels: Drotaverin reduces calcium influx into smooth muscle cells by inhibiting these channels. This action further contributes to muscle relaxation, particularly in response to stimuli that would typically induce contraction, such as histamine or potassium chloride .

Result of Action

The actions of this compound lead to several biological effects:

Smooth Muscle Relaxation: The primary effect is the relaxation of smooth muscles in various systems, including gastrointestinal and urological tracts. This results in relief from spasms and cramps.

Reduced Contraction Response: Drotaverin has been shown to decrease mediator-induced contractions, making it effective in conditions characterized by excessive smooth muscle activity .

Action Environment

The efficacy of this compound can be influenced by several environmental factors:

pH Levels: The drug's solubility and activity may vary with changes in pH, affecting its absorption and effectiveness.

Presence of Other Medications: Co-administration with other drugs can alter its pharmacokinetics and dynamics, potentially impacting its action.

Physiological Conditions: Factors such as age, metabolic rate, and underlying health conditions can also affect how the drug interacts with its targets .

Physical Properties

State

Drotaverin hydrochloride is a solid at standard temperature and pressure[].

Color and Appearance

The compound is a crystalline solid with a white to off-white color[]. Its appearance is smooth.

Density

The density of this compound is 1.097 g/cm³[].

Melting Point and Boiling Point

Melting Point: 184-188°C[]

Boiling Point: 564°C at 760 mmHg[]

Solubility

This compound is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol.

Chemical Properties

Chemical Reaction Type

Drotaverin hydrochloride is primarily involved in phosphodiesterase-4 (PDE4) inhibition reactions[]. It blocks the degradation of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation.

Reactivity

This compound is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol[]. It does not react significantly with oxygen, acids, or bases under normal conditions.

Redox Property

This compound is neither a strong oxidizing nor reducing agent[]. Its primary function is as a PDE4 inhibitor rather than participating in redox reactions.

Acidity and Alkalinity

This compound is a weak base[]. It does not exhibit strong acidic or alkaline properties.

Stability

This compound is stable under normal storage conditions[]. It should be stored at room temperature, away from moisture and light. Decomposition can occur at high temperatures or under extreme pH conditions.

Toxicity

This compound has a low toxicity profile[]. The LD50 (lethal dose, 50%) in rats is 540 mg/kg when administered orally[]. It is generally considered safe for therapeutic use when administered at recommended doses.

Biochemical Properties

Drotaverin hydrochloride acts as a phosphodiesterase-4 (PDE4) inhibitor[]. It inhibits the enzyme PDE4, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, leading to smooth muscle relaxation.

Cellular Effects

This compound affects cells by increasing intracellular cAMP levels, which in turn reduces calcium uptake and alters calcium distribution within the cells[]. This results in smooth muscle relaxation and relief from spasms.

Molecular Mechanism

The molecular mechanism of this compound involves blocking the activity of PDE4, which prevents the breakdown of cAMP[]. Elevated cAMP levels lead to decreased intracellular calcium levels, resulting in muscle relaxation.

Time Effect

The effects of this compound are relatively rapid, with smooth muscle relaxation occurring within minutes of administration. The duration of action can vary, but it generally lasts for several hours.

Related Small Molecules

2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) ,Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol,HDL376,Ovalbumin (323-339) (chicken, japanese quail)

Scientific Research Applications

Treatment of Gastrointestinal Spasms

Drotaverin hydrochloride is widely used to treat gastrointestinal spasms associated with conditions such as irritable bowel syndrome (IBS), spastic colon, and biliary colic[]. It works by relaxing smooth muscles, providing relief from pain and discomfort.

Management of Renal Colic

This compound is effective in the management of renal colic, a condition characterized by severe pain caused by kidney stones[]. It helps in relaxing the ureteral muscles, facilitating the passage of kidney stones and reducing pain.

Use in Obstetric Practice

This compound is used in obstetric practice to aid in cervical dilation during labor[]. It has been shown to significantly reduce the duration of labor without adverse effects on the mother or fetus.

Treatment of Dysmenorrhea

This compound is used to treat dysmenorrhea (painful menstruation) by relaxing the uterine muscles, thereby reducing menstrual pain[][].

Symptomatic Relief in Biliary Dyskinesia

This compound provides symptomatic relief in biliary dyskinesia, a condition characterized by abnormal bile flow and associated pain[]. It helps in relaxing the bile duct muscles, alleviating pain and discomfort.

Management of Ureteric Colic

This compound is used to manage ureteric colic, a condition caused by the obstruction of the ureter by stones or other factors[]. It helps in relaxing the ureteral muscles, facilitating the passage of obstructions and reducing pain.

Use in Postoperative Spasms

This compound is used to treat postoperative spasms following surgeries, particularly those involving the abdominal and pelvic regions[]. It helps in relaxing the smooth muscles, reducing pain and discomfort.

Research in Antiviral Applications

Recent studies have investigated the potential antiviral applications of this compound, particularly in the treatment of parainfluenza and avian influenza viruses[]. While still in the research phase, these studies suggest a promising role for this compound in antiviral therapy.


  

Properties

CAS No.

14009-24-6

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3

InChI Key

OMFNSKIUKYOYRG-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Appearance

Solid powder

14009-24-6
985-12-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

985-12-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dihydroisoperparine
drotaverin
drotaverin hydrochloride
drotaverine
isodihydroperparine
No-shpa
No-spa
Nospan
Nospanum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drotaverin hydrochloride
Reactant of Route 2
Drotaverin hydrochloride
Reactant of Route 3
Drotaverin hydrochloride
Reactant of Route 4
Drotaverin hydrochloride
Reactant of Route 5
Drotaverin hydrochloride
Reactant of Route 6
Drotaverin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.